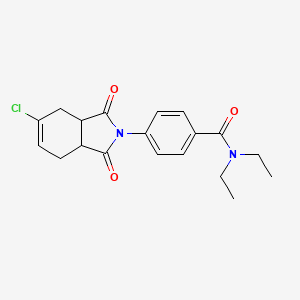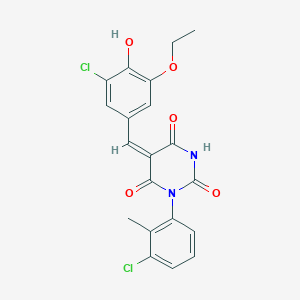
1-sec-butyl-4-(2-fluorobenzyl)piperazine
Vue d'ensemble
Description
1-sec-butyl-4-(2-fluorobenzyl)piperazine, also known as BFBP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in scientific research due to its unique properties.
Mécanisme D'action
1-sec-butyl-4-(2-fluorobenzyl)piperazine binds to specific receptors in the brain, such as the serotonin receptor, and can modulate their activity. It has been shown to have agonistic or antagonistic effects depending on the specific receptor subtype and the concentration of this compound used.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as altering neurotransmitter release, modulating synaptic plasticity, and affecting neuronal excitability. It has also been shown to have potential therapeutic effects in certain neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-sec-butyl-4-(2-fluorobenzyl)piperazine in lab experiments is its selective binding to specific receptors, which allows for the study of specific receptor subtypes and their effects on various physiological and biochemical processes. However, one limitation is that this compound may not accurately reflect the effects of endogenous ligands on these receptors, as it is a synthetic compound.
Orientations Futures
1. Further studies are needed to determine the exact mechanism of action of 1-sec-butyl-4-(2-fluorobenzyl)piperazine on various receptor subtypes.
2. This compound could be used in the development of new therapeutic agents for neurological and psychiatric disorders.
3. The potential use of this compound in imaging techniques, such as positron emission tomography (PET), could be explored to better understand its binding properties in vivo.
4. The effects of this compound on other physiological systems, such as the cardiovascular and immune systems, could be studied to determine its potential use in these areas.
Applications De Recherche Scientifique
1-sec-butyl-4-(2-fluorobenzyl)piperazine has been studied for its potential use as a tool compound in neuroscience research. It has been shown to bind to specific receptors in the brain, such as the serotonin receptor, and can be used to study the effects of receptor activation or inhibition on various physiological and biochemical processes.
Propriétés
IUPAC Name |
1-butan-2-yl-4-[(2-fluorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2/c1-3-13(2)18-10-8-17(9-11-18)12-14-6-4-5-7-15(14)16/h4-7,13H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXHPFZFRCTUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B3942529.png)
![5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3942536.png)
![N-[3-(acetylamino)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3942552.png)
![ethyl 4,6-dioxo-1,5-diphenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B3942555.png)


![4-({2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid](/img/structure/B3942578.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzyl)piperazine](/img/structure/B3942583.png)




